molecular formula C20H25FN6O3 B2458437 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 682775-86-6

7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2458437
CAS No.: 682775-86-6
M. Wt: 416.457
InChI Key: VEHFHIZUKYRTBG-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with a fluorophenyl group, a hydroxyethyl piperazine moiety, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Fluorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
  • 7-[(4-Fluorophenyl)methyl]-8-[4-(methyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

Uniqueness

The uniqueness of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O3/c1-23-17-16(18(29)24(2)20(23)30)27(13-14-3-5-15(21)6-4-14)19(22-17)26-9-7-25(8-10-26)11-12-28/h3-6,28H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHFHIZUKYRTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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